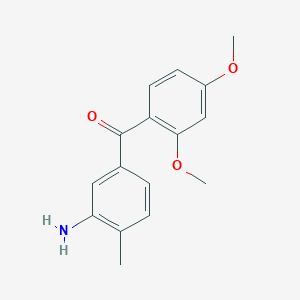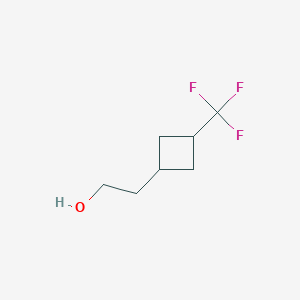
Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol include other cyclobutyl derivatives with trifluoromethyl groups and ethan-1-ol moieties. Examples include:
- 2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-amine
- 2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-thiol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound with intriguing structural features and potential applications in various scientific fields. Further research is needed to fully understand its properties, reactions, and applications.
Propriétés
Formule moléculaire |
C7H11F3O |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6-3-5(4-6)1-2-11/h5-6,11H,1-4H2 |
Clé InChI |
QYSCPTYJYGUSNK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(F)(F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


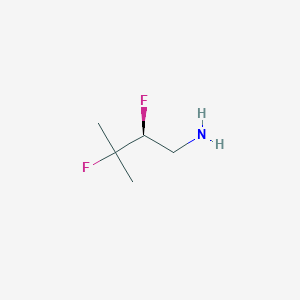
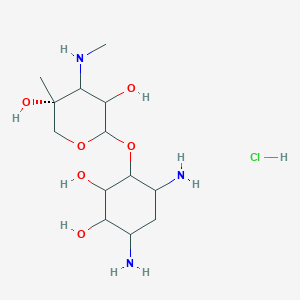
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
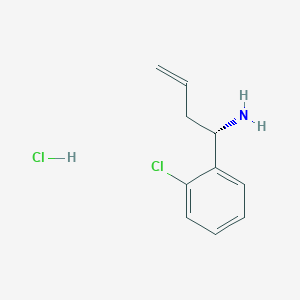
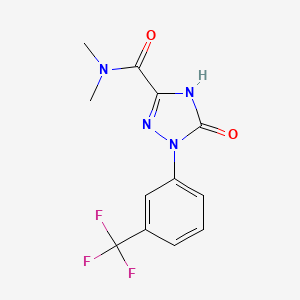

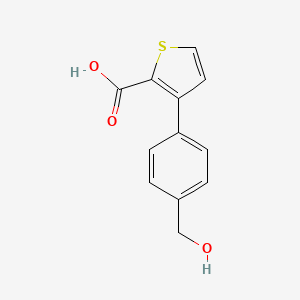
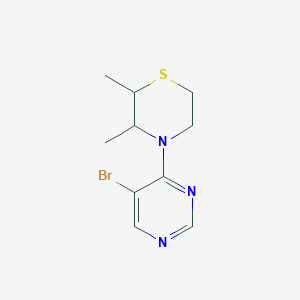
![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)
![5-([1,4'-Bipiperidin]-1'-yl)pyridin-2-amine](/img/structure/B12994813.png)



